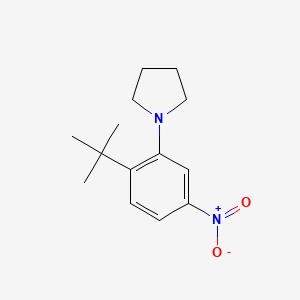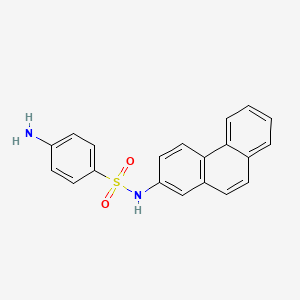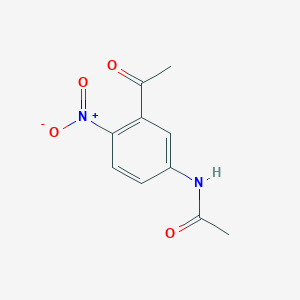![molecular formula C13H17NO2 B13996178 2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde CAS No. 82589-47-7](/img/structure/B13996178.png)
2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C13H17NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxyphenyl group attached to the pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde typically involves the reaction of 3-methoxybenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to yield the desired aldehyde .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carboxylic acid.
Reduction: 2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-[(3-Methoxyphenyl)methyl]pyrrolidine: Lacks the aldehyde group, which may result in different chemical reactivity and biological activity.
2-(3-Methoxyphenyl)pyrrolidine: Similar structure but without the methylene bridge, leading to different steric and electronic properties.
Pyrrolidine-1-carbaldehyde: Lacks the methoxyphenyl group, which significantly alters its chemical and biological properties.
Uniqueness
2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde is unique due to the presence of both the methoxyphenyl group and the aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
82589-47-7 |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
2-[(3-methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C13H17NO2/c1-16-13-6-2-4-11(9-13)8-12-5-3-7-14(12)10-15/h2,4,6,9-10,12H,3,5,7-8H2,1H3 |
Clave InChI |
LLLCOXQNBNNLNK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CC2CCCN2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Diethyl(phenyl)silyl]aziridine](/img/structure/B13996096.png)
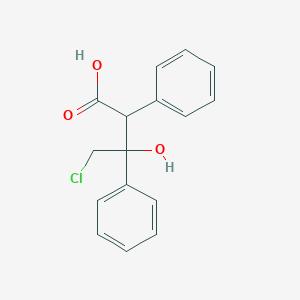
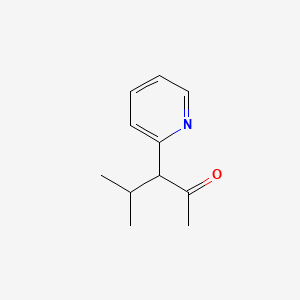
![4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B13996126.png)
![2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile](/img/structure/B13996131.png)

![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate](/img/structure/B13996146.png)
![N-[(Benzyloxy)carbonyl]threonylglycinamide](/img/structure/B13996158.png)
![2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996162.png)
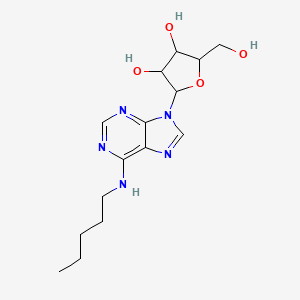
![(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl N-methylcarbamate](/img/structure/B13996172.png)
